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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It belongs to

the pyridoisothiazolone class of compounds and has demonstrated anti-neoplastic activity in a

range of cancer cell lines. By inhibiting multiple HATs, PU139 disrupts the acetylation of histone

and non-histone proteins, leading to the downregulation of genes involved in cell proliferation

and survival. These application notes provide a summary of the quantitative data regarding

PU139's activity and detailed protocols for its use in cancer cell research.

Data Presentation
Table 1: Inhibitory Activity of PU139 against Histone
Acetyltransferases (HATs)

Target HAT IC50 (μM)

Gcn5 8.39

p300/CBP-associated factor (PCAF) 9.74

CREB-binding protein (CBP) 2.49

p300 5.35
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Table 2: Growth Inhibition (GI50) of PU139 in Human
Cancer Cell Lines

Cell Line Cancer Type GI50 (μM) Treatment Duration

A431
Epidermoid

Carcinoma
<60 72 hours

A549 Lung Adenocarcinoma <60 72 hours

A2780 Ovarian Carcinoma <60 72 hours

HepG2
Hepatocellular

Carcinoma
<60 72 hours

SW480
Colon

Adenocarcinoma
<60 72 hours

U-87 MG Glioblastoma <60 72 hours

HCT116 Colon Carcinoma <60 72 hours

SK-N-SH Neuroblastoma <60 72 hours

MCF7 Breast Carcinoma <60 72 hours

HL-60
Promyelocytic

Leukemia
Not specified 72 hours

LNCaP Prostate Cancer 36.2 72 hours

Note: The precise GI50 values for many cell lines were reported as less than 60 μM in the

available literature.
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Caption: Mechanism of action of PU139 as a pan-HAT inhibitor.

Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of PU139 on

cancer cells.

Cell Viability Assessment using Sulforhodamine B (SRB)
Assay
This assay determines cell density based on the measurement of cellular protein content.

Materials:

PU139 stock solution (e.g., in DMSO)

Complete cell culture medium

96-well plates

Trichloroacetic acid (TCA), cold 10% (w/v)

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
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1% Acetic acid solution

10 mM Tris base solution, pH 10.5

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

PU139 Treatment: Prepare serial dilutions of PU139 in complete medium. Add 100 µL of the

diluted PU139 solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a

no-treatment control.

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

Washing: Carefully wash the plate five times with deionized water and allow it to air dry

completely.

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for

30 minutes.

Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

Allow the plate to air dry.

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-

bound dye.

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle

control.
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Apoptosis Analysis by Annexin V/Propidium Iodide (PI)
Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

PU139 stock solution

6-well plates

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations

of PU139 for 24, 48, or 72 hours. Include appropriate controls.

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS

and detach using Trypsin-EDTA. Combine all cells from each well.

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet

twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room

temperature in the dark.
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Dilution: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

Histone Acetylation Analysis by Western Blotting
This protocol details the extraction of histones and subsequent analysis of acetylation levels.

Materials:

PU139 stock solution

Cell culture dishes

PBS

Triton Extraction Buffer (TEB)

0.2 N HCl

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:
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Cell Treatment and Lysis: Treat cells with PU139 for a specified duration (e.g., 3 hours).

Wash cells with cold PBS and lyse in TEB on ice.

Nuclear Isolation: Centrifuge to pellet the nuclei.

Histone Extraction: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C

with rotation to acid-extract histones.

Protein Quantification: Centrifuge to collect the supernatant containing histones and

determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-PAGE gel

and transfer them to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies against specific

acetylated histones and total histone (as a loading control) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Experimental Workflow
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Caption: General workflow for evaluating PU139 in cancer cells.

Conclusion
PU139 is a valuable tool for investigating the role of histone acetylation in cancer biology. The

provided data and protocols offer a framework for studying its effects on cancer cell viability,

apoptosis, and histone modification status. Researchers should optimize treatment

concentrations and durations for their specific cell lines of interest. The synergistic potential of

PU139 with other anticancer agents, such as doxorubicin, also warrants further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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